Trifluoroacetyl nitrone
Description
Overview of Nitrones as Versatile 1,3-Dipoles and Synthetic Intermediates
Nitrones are a class of organic compounds characterized by the functional group R¹R²C=N⁺(R³)O⁻. They are isoelectronic with ozone and can be depicted as N-oxides of imines. A key feature of nitrones is their 1,3-dipolar nature, which makes them highly valuable in [3+2] cycloaddition reactions, also known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org In these reactions, the nitrone acts as a 1,3-dipole, reacting with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring, specifically an isoxazolidine (B1194047) or isoxazoline (B3343090). mdpi.com
This reactivity is of paramount importance in synthetic organic chemistry as it allows for the stereocontrolled construction of complex cyclic systems with the formation of new carbon-carbon and carbon-oxygen bonds in a single step. mdpi.com The resulting isoxazolidine ring can be further transformed into a variety of valuable functional groups, such as 1,3-amino alcohols, making nitrone cycloaddition a strategic approach in the total synthesis of natural products and biologically active molecules. chim.it Nitrones are generally stable, which is an advantage over many other reactive intermediates that need to be generated in situ. ethz.ch Their reactivity can be tuned by modifying the substituents on the carbon and nitrogen atoms of the nitrone moiety. grinnell.edu
Definition and Structural Considerations of Acyl Nitrones, with Specific Emphasis on Trifluoroacetyl Nitrone
Acyl nitrones are a subclass of nitrones where an acyl group is attached to the nitrogen or carbon atom of the nitrone functionality. When the acyl group is on the nitrogen, they are often referred to as N-acylnitrones. These compounds exhibit modified reactivity compared to their non-acylated counterparts due to the electron-withdrawing nature of the acyl group. The focus of this article, this compound, is an acyl nitrone bearing a trifluoroacetyl group.
Spectroscopic data of related compounds provide insight into the characteristics of the trifluoroacetyl group. For example, in N,O-bis(trifluoroacetyl)hydroxylamine, the ¹⁹F NMR spectrum shows a peak for the CF₃ group, and the IR spectrum displays a strong absorption for the C=O stretch.
| Spectroscopic Data for a Related Trifluoroacetyl Compound | |
| Technique | Observation |
| ¹⁹F NMR | Peak at δ -75.5 ppm (indicative of the CF₃ group) |
| IR Spectroscopy | Strong C=O stretching vibration at 1785 cm⁻¹ |
| ¹³C NMR | Carbonyl carbon signal at δ ~160–170 ppm |
| CF₃ carbon signal at δ ~115–120 ppm (quartet) |
This data is for N,O-bis(trifluoroacetyl)hydroxylamine and serves as an illustrative example of the spectroscopic signatures of the trifluoroacetyl group.
Research Rationale: Significance of Trifluoroacetyl Functionality in Nitrone Chemistry and Organic Synthesis
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after substituent in medicinal chemistry and materials science due to its high electronegativity, metabolic stability, and ability to enhance lipophilicity and binding affinity.
The trifluoroacetyl group serves as a valuable synthon for introducing the CF₃ moiety. The reaction of nitrones with trifluoroacetic anhydride (B1165640) represents a versatile method for the synthesis of N-trifluoroacetyl amides. chim.itresearchgate.net This transformation is believed to proceed through the initial trifluoroacetylation of the nitrone oxygen, followed by a series of rearrangements. researchgate.net
Furthermore, nitrones bearing a trifluoroacetyl group are expected to be highly reactive dipolarophiles in cycloaddition reactions due to the electron-withdrawing nature of the CF₃CO- group. This enhanced reactivity can lead to novel synthetic pathways for the creation of trifluoromethylated heterocyclic compounds. The study of trifluoroacetyl nitrones is therefore driven by the potential to develop new and efficient methods for the synthesis of complex, fluorinated molecules with potential applications in various fields of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-3-hydroxyiminopropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO2/c4-3(5,6)2(8)1-7-9/h1,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCQOIWCFAEMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Formation Pathways of Trifluoroacetyl Nitrone Species
Direct Synthetic Approaches to Trifluoroacetyl Nitrones
The direct synthesis and isolation of trifluoroacetyl nitrones as stable, characterizable compounds are notably absent in the current chemical literature. Their high reactivity, owing to the powerful electron-withdrawing nature of the trifluoroacetyl group, likely contributes to their transient nature, making them difficult to isolate under typical laboratory conditions. Research has predominantly focused on their fleeting existence as intermediates that are generated and consumed in the same reaction vessel.
In Situ Generation and Transient Existence of Trifluoroacetyl Nitrone Intermediates
The most prevalent method for accessing the reactivity of trifluoroacetyl nitrones is through their in situ generation. This approach bypasses the challenges of isolation and allows for their immediate use in subsequent chemical transformations.
Reactions of Nitrones with Trifluoroacetic Anhydride (B1165640) (TFAA)
The reaction between a pre-formed nitrone and trifluoroacetic anhydride (TFAA) is the cornerstone for the in situ generation of trifluoroacetyl nitrones. Current time information in Bangalore, IN.researchgate.netnih.govmdpi.com This method has been successfully applied to a variety of nitrones, leading to the formation of N-trifluoroacetyl amides as the final products in many cases. Current time information in Bangalore, IN.researchgate.net
A representative reaction involves treating a solution of an aryl-substituted N-tert-butyl nitrone with TFAA in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. rsc.org
Proposed Mechanistic Pathways: Electrophilic Trifluoroacetylation and Subsequent Transformations
The generally accepted mechanism for the reaction of nitrones with TFAA commences with the electrophilic attack of the highly reactive TFAA on the nucleophilic oxygen atom of the nitrone. Current time information in Bangalore, IN.researchgate.net This initial step results in the formation of a trifluoroacetoxyammonium intermediate. This key intermediate is the transient this compound species.
Following its formation, this intermediate can undergo several transformations. One common pathway involves a nucleophilic attack by the trifluoroacetate (B77799) anion, followed by elimination and an intramolecular substitution, ultimately affording N-trifluoroacetyl amides. Current time information in Bangalore, IN.researchgate.net In the presence of sodium iodide, the reaction takes a different course, leading to the release of iodine, a process that has been utilized for the quantitative determination of nitrones. acs.orgresearchgate.netnih.gov This alternative pathway suggests that the initially formed acylated nitrone intermediate can be intercepted by other nucleophiles present in the reaction mixture. nih.gov
While detailed computational studies, such as Density Functional Theory (DFT) calculations, specifically on the trifluoroacetylation of nitrones are not widely reported, the proposed mechanism is consistent with the known reactivity of nitrones and anhydrides. ugr.escsic.esmcmaster.camdpi.comresearchgate.net
Scope and Limitations of Trifluoroacetylation in Nitrone Systems
The reaction of nitrones with TFAA is applicable to a range of nitrone structures, although reactivity can be influenced by the substituents on the nitrone. For instance, studies on the analytical application of this reaction have shown that cyclic nitrones appear to be less reactive than their acyclic counterparts, particularly those bearing aryl substituents. nih.gov The reaction conditions are generally mild, often proceeding at room temperature. rsc.org
The following table summarizes the reaction of various nitrones with TFAA, highlighting the scope of this transformation.
| Nitrone Reactant | Reagent | Conditions | Product | Yield | Reference |
| C-Phenyl-N-tert-butylnitrone | TFAA | THF, 25 °C, 1 h | N-tert-Butyl-N-benzyl-2,2,2-trifluoroacetamide | 95% | rsc.org |
| C-(4-Methoxyphenyl)-N-tert-butylnitrone | TFAA | THF, 25 °C, 1 h | N-tert-Butyl-N-(4-methoxybenzyl)-2,2,2-trifluoroacetamide | 92% | rsc.org |
| C-(4-Chlorophenyl)-N-tert-butylnitrone | TFAA | THF, 25 °C, 1 h | N-(4-Chlorobenzyl)-N-tert-butyl-2,2,2-trifluoroacetamide | 96% | rsc.org |
Table 1: Examples of N-Trifluoroacetyl Amide Synthesis from Nitrones and TFAA. rsc.org
The primary limitation of this method is the transient nature of the this compound itself, which typically undergoes rapid subsequent reactions. This makes the study of the nitrone as a distinct chemical entity challenging and often leads to products of rearrangement or further reaction rather than direct trapping of the this compound.
Alternative Synthetic Routes to Incorporate Trifluoroacetyl Moieties into Nitrones
Given the predominance of the TFAA method, alternative synthetic routes for the generation of trifluoroacetyl nitrones are not well-documented. One plausible, though not explicitly demonstrated, alternative pathway could involve the synthesis and subsequent oxidation of N-trifluoroacetyl-N-alkylhydroxylamines.
The synthesis of N-trifluoroacetyl-protected amino acids and related compounds is known. rsc.org For example, N-alkylhydroxylamines can be prepared through various methods, including the reduction of oximes. thieme-connect.de Subsequent N-trifluoroacetylation of these hydroxylamines would yield the desired precursors. The final step would be the oxidation of the N-trifluoroacetyl-N-alkylhydroxylamine to the corresponding this compound. Standard oxidation methods for hydroxylamines, such as using manganese dioxide or other mild oxidizing agents, could potentially be employed for this transformation. mdpi.com However, specific examples of this two-step sequence to generate and trap trifluoroacetyl nitrones are not prevalent in the literature.
Stereochemical Control in this compound Synthesis
The issue of stereochemical control in the synthesis of trifluoroacetyl nitrones is intrinsically linked to their in situ generation and the stereochemistry of the subsequent reactions in which they participate, most notably [3+2] cycloadditions.
When a chiral, non-racemic nitrone is used as the starting material, the in situ formation of the this compound intermediate would proceed with the retention of the stereocenter(s) from the parent nitrone. The subsequent cycloaddition reaction's stereoselectivity would then be influenced by the steric and electronic properties of the transient this compound. The bulky and highly electron-withdrawing trifluoroacetyl group would be expected to exert a significant influence on the facial selectivity of the cycloaddition, potentially enhancing the diastereoselectivity of the process.
While general principles of stereoselective nitrone cycloadditions are well-established, specific studies detailing the stereochemical outcomes of reactions involving in situ generated trifluoroacetyl nitrones are scarce. wikipedia.orgacs.orgresearchgate.net Research on diastereoselective nitrone reactions catalyzed by Lewis acids, such as B(C6F5)3, provides a framework for understanding how activating agents can control stereochemistry, and it is conceivable that the trifluoroacetyl group could play a similar role in directing the approach of the dipolarophile. nih.govrsc.org However, without direct experimental evidence, the precise influence of the trifluoroacetyl group on the stereochemical course of these reactions remains a subject for further investigation.
Reactivity and Mechanistic Investigations of Trifluoroacetyl Nitrone Transformations
[3+2] Cycloaddition Reactions Involving Trifluoroacetyl Nitrones
The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a cornerstone of the reactivity of trifluoroacetyl nitrones. In these reactions, the trifluoroacetyl nitrone acts as a 1,3-dipole, reacting with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring, specifically an isoxazolidine (B1194047) or isoxazoline (B3343090) derivative. The trifluoroacetyl group plays a crucial role in activating the nitrone for this transformation.
Intermolecular Cycloadditions with Olefinic and Acetylenic Dipolarophiles
Trifluoroacetyl nitrones, often generated in situ from the corresponding nitrone and trifluoroacetic anhydride (B1165640), readily undergo [3+2] cycloaddition reactions with a variety of olefinic and acetylenic dipolarophiles. This reaction provides a direct route to highly functionalized isoxazolidines and isoxazolines. The concerted, pericyclic mechanism of this cycloaddition allows for a high degree of stereospecificity with respect to the geometry of the dipolarophile.
The general scheme for the intermolecular [3+2] cycloaddition of a this compound with an alkene is depicted below:
R1-CH=N+(O-COCF3)-R2 + R3-CH=CH-R4 → Isoxazolidine derivative
The regioselectivity of the [3+2] cycloaddition of trifluoroacetyl nitrones is primarily governed by frontier molecular orbital (FMO) interactions. The trifluoroacetyl group, being strongly electron-withdrawing, lowers the energy of the nitrone's Lowest Unoccupied Molecular Orbital (LUMO).
With electron-rich olefins : The dominant interaction is between the LUMO of the this compound and the Highest Occupied Molecular Orbital (HOMO) of the olefin. This typically leads to the formation of 5-substituted isoxazolidines.
With electron-deficient olefins : The interaction between the HOMO of the nitrone and the LUMO of the olefin becomes more significant, favoring the formation of 4-substituted isoxazolidines.
The table below illustrates the typical regiochemical outcomes based on the electronic nature of the olefin substituent.
| Olefin Substituent (R') | Electronic Nature | Dominant FMO Interaction | Major Regioisomer |
| Alkyl, Aryl | Electron-donating | HOMOOlefin - LUMONitrone | 5-substituted |
| Ester, Ketone | Electron-withdrawing | HOMONitrone - LUMOOlefin | 4-substituted |
Diastereoselectivity in these cycloadditions is influenced by steric interactions in the transition state. The approach of the dipolarophile to the nitrone can occur from two different faces, leading to the formation of diastereomeric products. While the cycloaddition is stereospecific concerning the alkene geometry, the endo/exo selectivity can vary depending on the specific reactants and conditions.
Electronic factors are the primary determinants of regioselectivity in these cycloadditions. The powerful electron-withdrawing trifluoroacetyl group polarizes the nitrone, making the carbon atom more electrophilic and influencing the orbital coefficients that dictate the site of bond formation.
Steric factors play a more significant role in determining the diastereoselectivity. Bulky substituents on either the nitrone or the dipolarophile will favor the transition state that minimizes steric hindrance, often leading to a preference for one diastereomer over the other. For instance, the cycloaddition of a C-aryl-N-alkyl nitrone with a terminal alkene will generally favor the formation of the trans-5-substituted isoxazolidine to avoid steric clash between the aryl and alkyl groups.
Intramolecular [3+2] Cycloadditions of this compound Derivatives
When the nitrone and the dipolarophile are part of the same molecule, an intramolecular [3+2] cycloaddition can occur, leading to the formation of fused or bridged bicyclic systems. These reactions are particularly powerful for the synthesis of complex polycyclic frameworks found in many natural products. The in situ formation of the this compound from a precursor hydroxylamine (B1172632) tethered to an alkene or alkyne is a common strategy to initiate these cascade reactions.
The regioselectivity of intramolecular cycloadditions can sometimes differ from their intermolecular counterparts due to the geometric constraints imposed by the tether connecting the dipole and dipolarophile.
Catalytic Approaches to [3+2] Cycloadditions (e.g., Acid-Catalyzed)
Lewis acids can catalyze the [3+2] cycloaddition of nitrones by coordinating to the nitrone oxygen, thereby lowering the energy of the nitrone's LUMO and accelerating the reaction. This is particularly effective for reactions involving less reactive dipolarophiles. In the context of trifluoroacetyl nitrones, which are already highly activated, acid catalysis can further enhance reactivity and, in some cases, influence the stereochemical outcome. For instance, trifluoroacetic acid (TFA) has been used to promote such cycloadditions. Chiral Lewis acids have also been employed to achieve enantioselective cycloadditions.
Nucleophilic Addition Reactions to the this compound Moiety
The trifluoroacetyl group strongly activates the carbon atom of the nitrone moiety towards nucleophilic attack. This enhanced electrophilicity allows for the addition of a wide range of nucleophiles that might not react with unactivated nitrones. The reaction of a nitrone with trifluoroacetic anhydride generates a highly electrophilic N-trifluoroacetoxyiminium ion intermediate, which is readily attacked by nucleophiles.
This process is synthetically valuable for the formation of α-substituted hydroxylamine derivatives. A variety of carbon and heteroatom nucleophiles can be employed in this transformation.
The table below summarizes some examples of nucleophilic additions to activated nitrones.
| Nucleophile | Product Type |
| Grignard Reagents | α-Alkyl/Aryl Hydroxylamines |
| Organolithium Reagents | α-Alkyl/Aryl Hydroxylamines |
| Enolates | β-Amino Ketones (after hydrolysis) |
| Allylsilanes/stannanes | Homoallylic Hydroxylamines |
| Cyanide | α-Amino Nitriles |
These nucleophilic addition reactions often proceed with a high degree of stereocontrol, particularly when chiral nitrones are used, providing a powerful method for the asymmetric synthesis of nitrogen-containing compounds.
Reaction with Carbon-Based Nucleophiles
The enhanced electrophilicity of trifluoroacetyl nitrones makes them potent reactants for additions of "soft" carbon nucleophiles. While nitrones generally require activation to react with less reactive nucleophiles like O-silylated enolates, the trifluoroacetyl group serves as an intrinsic activator. nii.ac.jp The activation of nitrones with acyl halides, such as trifluoroacetic anhydride, generates highly electrophilic N-oxyiminium ions in situ. nii.ac.jp These intermediates readily undergo addition by carbon nucleophiles like allyltributylstannane, ketene (B1206846) silyl (B83357) acetals, and N-silyl ketene imines. nii.ac.jpresearchgate.net
For instance, the reaction of a nitrone with an acyl halide can be performed efficiently in a flow microreactor, leading to high yields of the corresponding adducts. This method has proven successful for a range of nitrones and nucleophiles, including various substituted acetonitriles. nii.ac.jp
| Entry | Nitrile Nucleophile | Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| 1 | Acetonitrile | 2dC | 94 | 59:41 |
| 2 | 4-Methoxyphenylacetonitrile | 2dD | 96 | 56:44 |
| 3 | 1-Naphtylacetonitrile | 2dE | 92 | 56:44 |
| 4 | 2-Thiopheneacetonitrile | 2dF | 93 | 58:42 |
Addition of Heteroatom Nucleophiles
Trifluoroacetyl nitrones and their in situ generated analogues are highly susceptible to attack by heteroatom nucleophiles. A notable example is the reaction of various nitrones with trifluoroacetic anhydride, which proceeds through a complex mechanism involving electrophilic trifluoroacetylation of the nitrone oxygen. researchgate.netsmu.edu.sg This is followed by a series of steps including nucleophilic addition, elimination, and intramolecular substitution, ultimately affording N-trifluoroacetyl amides in good to excellent yields. researchgate.netsmu.edu.sg This transformation represents a formal "borrowing and returning" of an oxygen atom and is tolerant of a wide range of functional groups. smu.edu.sg
Electrophilic Reactivity and Functionalization of Trifluoroacetyl Nitrones
The core of the this compound's reactivity lies in its pronounced electrophilic character. The trifluoroacetyl group strongly withdraws electron density, rendering the nitrone carbon highly susceptible to nucleophilic attack. This is exemplified by the reaction with trifluoroacetic anhydride, where the anhydride acts as a potent electrophile, activating the nitrone. researchgate.netorganic-chemistry.org This activation leads to the formation of an intermediate that readily reacts with nucleophiles. smu.edu.sg This high electrophilicity allows for a range of functionalization reactions, making trifluoroacetyl nitrones versatile intermediates in organic synthesis. organic-chemistry.org
Rearrangement Processes and Pericyclic Reactions of Trifluoroacetyl Nitrones
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu Nitrones are well-known 1,3-dipoles and readily participate in [3+2] cycloaddition reactions, a type of pericyclic reaction, with various dipolarophiles to form five-membered heterocyclic rings. mdpi.com The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, often referred to as the Woodward-Hoffmann rules. fiveable.melibretexts.org The electron-withdrawing nature of the trifluoroacetyl group is expected to significantly influence the kinetics and regioselectivity of these cycloadditions.
Nitrones can also undergo rearrangement reactions, such as the conversion of an oxime to a substituted amide, known as the Beckmann rearrangement. bdu.ac.in While specific examples involving trifluoroacetyl nitrones are not extensively detailed, related transformations have been observed where electrophilically activated nitroalkanes lead to the formation of a nitrone intermediate that subsequently undergoes rearrangement. nih.govfrontiersin.org For example, the reaction of secondary nitroalkanes in polyphosphoric acid can generate a nitrone that, lacking an α-hydrogen, undergoes a second nucleophilic attack followed by a 1,2-aryl shift, which is mechanistically related to a pinacol (B44631) rearrangement. nih.gov
Radical Chemistry of Trifluoroacetyl Nitrones
Trifluoromethylated nitrones have emerged as highly effective spin traps for the detection and characterization of transient free radicals using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govwikipedia.org
Spin Trapping Capabilities and Chemical Mechanisms
The process of spin trapping involves the reaction of a short-lived, highly reactive radical with a diamagnetic spin trap (the nitrone) to form a more stable and persistent radical adduct (a nitroxide), which can be readily detected by EPR. semanticscholar.orgmdpi.com The resulting EPR spectrum provides valuable information, such as hyperfine coupling constants, which can be used to identify the structure of the original transient radical. wikipedia.org
Trifluoromethylated cyclic nitrones, such as 5-methyl-5-trifluoromethyl-1-pyrroline N-Oxide (5-TFDMPO), have been developed to enhance the stability of the radical adducts, facilitating their detection. nih.gov The strong electron-withdrawing trifluoromethyl group contributes to the stability of the resulting nitroxide. Researchers have synthesized polymer-supported versions of these fluorinated nitrones to detect free radicals under flow conditions. nih.gov
The effectiveness of a spin trap is determined by the distinctiveness of the EPR spectra of its adducts. Different radicals (e.g., carbon-centered, oxygen-centered) produce nitroxide adducts with unique spectral patterns. mdpi.com For example, the photolysis of trifluoromethyl ketones in the presence of initiators generates elusive trifluoromethyl radicals, which have been successfully identified using spin trapping techniques. researchgate.net
| Ketone | Spin Adduct | aN (G) | aH (G) | g-value |
|---|---|---|---|---|
| 1d | IX | 10.60 | - | 2.0063 |
| 1e | IX | 10.60 | - | 2.0063 |
| 2b | X | 9.70 | 1.85 | 2.0061 |
| 2b | XI | 13.80 | 1.95 | 2.0058 |
Metal-Catalyzed Reactions Involving this compound Precursors (e.g., C–H Activation)
While direct metal-catalyzed reactions on trifluoroacetyl nitrones are not widely documented, the synthesis of their precursors, aldonitrones and ketonitrones, can be achieved through transition-metal-catalyzed C–H activation. warsaw4phd.eu This approach offers an efficient pathway to complex nitrones from simpler, more readily available starting materials, reducing synthetic steps and waste. warsaw4phd.eu
The aim of such research is to develop cross-coupling reactions of aldonitrones with substrates containing C(sp²)-H bonds, a process known as cross-dehydrogenative coupling (CDC). warsaw4phd.eu The resulting nitrones are versatile synthetic intermediates for a wide array of nitrogen-containing organic compounds. acs.orgresearchgate.net The C–H functionalization is a powerful strategy in synthesis, often involving the insertion of metal carbenes or nitrenes into C–H bonds to create new carbon-carbon or carbon-heteroatom bonds. nih.gov These nitrone precursors, once synthesized, could then be subjected to trifluoroacetylation to yield the target trifluoroacetyl nitrones.
Table of Compounds
| Compound Name | Abbreviation / Trivial Name |
|---|---|
| This compound | - |
| Allyltributylstannane | - |
| Trifluoroacetic anhydride | TFAA |
| N-trifluoroacetyl amides | - |
| 5-methyl-5-trifluoromethyl-1-pyrroline N-Oxide | 5-TFDMPO |
| 2,4,6-tri-tert-butylnitrosobenzene | TTBNB |
| Aldonitrones | - |
| Ketonitrones | - |
| Oxime | - |
| Nitroxide | - |
Applications of Trifluoroacetyl Nitrone in Advanced Organic Synthesis
Construction of Fluorine-Containing Heterocyclic Scaffolds
The incorporation of fluorine into heterocyclic systems is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Trifluoroacetyl nitrone serves as an excellent starting point for the synthesis of a range of fluorine-containing heterocycles.
Synthesis of Substituted Isoxazolidines and Isoxazolines
The 1,3-dipolar cycloaddition reaction is a cornerstone of heterocyclic synthesis. This compound, as a 1,3-dipole, readily participates in these reactions with various dipolarophiles to afford five-membered heterocycles. Specifically, its reaction with alkenes provides a direct route to substituted isoxazolidines, while its reaction with alkynes yields substituted isoxazolines. nih.govqu.edu.sanih.gov
The general scheme for the synthesis of isoxazolidines involves the [3+2] cycloaddition of a nitrone with an alkene. This reaction is valued for its ability to create multiple stereogenic centers in a single step. nih.gov While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, the reactivity of trifluoromethylated nitrones in 1,3-dipolar cycloadditions is known. For instance, trifluoromethylated isoxazolidines have been synthesized through a 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes. nih.gov This suggests the feasibility of employing this compound in similar transformations to access trifluoromethyl-containing isoxazolidine (B1194047) scaffolds.
Similarly, isoxazolines can be synthesized via the cycloaddition of nitrones with alkynes. These heterocycles are also important building blocks in organic synthesis. The development of asymmetric methods for the synthesis of isoxazolines remains an area of active research. nih.gov
Formation of β-Lactams via Kinugasa-Type Reactions
The Kinugasa reaction provides a powerful method for the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. This reaction involves the copper-catalyzed reaction of a nitrone with a terminal alkyne. uzh.chsioc.ac.cnorganicreactions.orgchem-station.com The use of fluorinated nitrones in the Kinugasa reaction has been shown to be an effective strategy for the preparation of fluoroalkylated β-lactams. uzh.ch
Research has demonstrated that nitrones bearing a trifluoromethyl group undergo regioselective reactions with various terminal alkynes in the presence of a copper(I) iodide catalyst and a base such as triethylamine (B128534) (TEA) to produce the corresponding β-lactams in high yields and with significant diastereoselectivity. uzh.ch The reaction proceeds through a [3+2] cycloaddition followed by a rearrangement of the resulting five-membered ring intermediate. chem-station.com
The following table summarizes the results of the Kinugasa reaction between a trifluoromethyl-substituted nitrone and various terminal alkynes:
| Nitrone Substituent (R¹) | Alkyne Substituent (R²) | Product | Total Yield (%) | cis/trans Ratio |
| Bn | Ph | 4-CF₃-β-lactam | 89 | 83:17 |
| Bn | C₆H₁₃ | 4-CF₃-β-lactam | 85 | 80:20 |
| Bn | CH₂OBn | 4-CF₃-β-lactam | 78 | 75:25 |
| Bn | SiMe₃ | 4-CF₃-β-lactam | 93 | 90:10 |
Data sourced from a study on the application of fluorinated nitrones in the synthesis of fluoroalkylated β-lactams. uzh.ch
These findings highlight the utility of trifluoromethyl-containing nitrones, such as this compound, in accessing valuable fluorine-containing β-lactam structures.
Stereoselective Synthesis of Complex Polycyclic Architectures
The intramolecular 1,3-dipolar cycloaddition of nitrones is a powerful strategy for the construction of complex polycyclic systems. This approach allows for the rapid assembly of intricate molecular frameworks with a high degree of stereocontrol. While specific studies focusing on this compound in the synthesis of complex polycyclic architectures are not widely reported, the general principles of intramolecular nitrone cycloadditions suggest its potential in this area. The electron-withdrawing nature of the trifluoroacetyl group could influence the reactivity and selectivity of such transformations, potentially leading to novel polycyclic structures.
Access to Imidazoles through Cascade Reactions
Trifluoroacetyl-containing compounds can serve as precursors to important heterocyclic systems like imidazoles through cascade reaction sequences. A notable example is the synthesis of 5-(trifluoroacetyl)imidazoles from the reaction of trifluoromethyl(α-bromoalkenyl)ketones with benzimidamides. benthamscience.comresearchgate.net This transformation proceeds through a cascade of reactions initiated by an aza-Michael addition.
The proposed mechanism involves the initial formation of an aza-Michael adduct, which then undergoes an intramolecular nucleophilic substitution to form the imidazole (B134444) ring. A final spontaneous aromatization step yields the stable 5-(trifluoroacetyl)imidazole product. The use of soft oxidizing agents has been found to improve the yields of the target imidazoles. benthamscience.comresearchgate.net
The following table presents the yields of various 5-(trifluoroacetyl)imidazoles synthesized through this cascade reaction:
| Bromoenone Substituent (R) | Benzimidamide Substituent (Ar) | Product | Yield (%) |
| Ph | Ph | 2,4-diphenyl-5-(trifluoroacetyl)imidazole | 75 |
| 4-MeC₆H₄ | Ph | 2-phenyl-4-(p-tolyl)-5-(trifluoroacetyl)imidazole | 78 |
| 4-ClC₆H₄ | Ph | 4-(4-chlorophenyl)-2-phenyl-5-(trifluoroacetyl)imidazole | 82 |
| Ph | 4-MeOC₆H₄ | 2-(4-methoxyphenyl)-4-phenyl-5-(trifluoroacetyl)imidazole | 72 |
Data synthesized from a study on the synthesis of 5-(trifluoroacetyl)imidazoles. benthamscience.comresearchgate.net
This method provides an efficient route to highly functionalized imidazoles bearing a trifluoroacetyl group, which are of interest in medicinal chemistry.
Stereocontrol and Enantioselective Transformations Mediated by this compound
The development of stereoselective reactions is a central theme in modern organic synthesis. While the inherent chirality of a starting material or the use of a chiral auxiliary can induce stereoselectivity, the use of chiral catalysts in enantioselective transformations is a more elegant and atom-economical approach.
The electron-withdrawing nature of the trifluoroacetyl group in this compound can significantly influence the stereochemical outcome of its reactions. In 1,3-dipolar cycloadditions, for example, the facial selectivity of the approach of the dipolarophile to the nitrone can be controlled by steric and electronic factors, as well as by the presence of chiral catalysts. While specific studies detailing the use of this compound as a mediator for stereocontrol in enantioselective transformations are limited, the broader field of asymmetric nitrone cycloadditions suggests its potential. Chiral Lewis acids have been shown to effectively catalyze enantioselective 1,3-dipolar cycloadditions of nitrones, leading to the formation of enantioenriched isoxazolidines. sioc.ac.cn
Trifluoroacetyl Nitrones as Precursors for Diverse Nitrogen-Containing Compounds
Beyond their direct applications in cycloaddition and cascade reactions, trifluoromethylnitrones, including this compound, are versatile precursors for a wide array of nitrogen-containing compounds. rsc.orgresearchgate.net The reactive nature of the nitrone functionality, coupled with the influence of the trifluoromethyl group, allows for a variety of subsequent transformations.
The isoxazolidines and isoxazolines formed from this compound cycloadditions can be readily converted into other valuable nitrogenous compounds. For example, reductive cleavage of the N-O bond in isoxazolidines provides access to 1,3-aminoalcohols, which are important synthetic intermediates. Furthermore, the β-lactams synthesized via the Kinugasa reaction can serve as starting materials for the preparation of other biologically active molecules. The trifluoroacetyl group itself can also be a site for further chemical modification, expanding the diversity of accessible nitrogen-containing compounds. rsc.orgresearchgate.net
Computational and Theoretical Studies on Trifluoroacetyl Nitrone Reactivity
Electronic Structure Analysis of Trifluoroacetyl Nitrone
The electronic structure of a molecule dictates its fundamental chemical properties. In this compound, the nitrone functional group (C=N⁺-O⁻) is directly attached to a trifluoroacetyl group (-COCF₃). This substitution has a profound impact on the electron density distribution across the molecule.
The trifluoroacetyl group is a potent electron-withdrawing group due to the combined inductive effects of the highly electronegative fluorine atoms and the carbonyl group. This leads to a significant polarization of the nitrone's π-system. Density Functional Theory (DFT) calculations are commonly employed to analyze such electronic structures. Natural Population Analysis (NPA) or similar charge analysis methods can quantify the partial atomic charges, revealing a highly electrophilic carbon atom in the C=N bond and a corresponding increase in the positive charge on the nitrogen atom.
This strong polarization enhances the 1,3-dipolar character of the nitrone. The calculated molecular electrostatic potential (MEP) map would show a large region of positive potential around the nitrone carbon and nitrogen atoms, indicating a high susceptibility to nucleophilic attack, and a region of negative potential around the oxygen atom, a site for electrophilic interaction. This pronounced electronic feature makes this compound a highly reactive dipole, particularly in cycloaddition reactions.
Frontier Molecular Orbital (FMO) Theory in Predicting Regio- and Stereoselectivity
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining the outcomes of pericyclic reactions, including the [3+2] cycloadditions characteristic of nitrones. acs.org Reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The smaller the energy gap between these interacting orbitals, the faster the reaction.
The powerful electron-withdrawing trifluoroacetyl group significantly lowers the energy of both the HOMO and LUMO of the nitrone compared to a simple alkyl or aryl-substituted nitrone. chesci.com Crucially, the energy of the LUMO is typically lowered more substantially than that of the HOMO. chesci.com This makes this compound a highly electron-deficient 1,3-dipole.
Consequently, its reactions with most alkenes (dipolarophiles) are expected to be "LUMO-controlled" or of the normal-electron-demand type. In these cases, the primary interaction is between the HOMO of the alkene and the LUMO of the nitrone. Reactions with electron-rich alkenes, such as enamines or vinyl ethers, would be particularly rapid due to the small HOMO(alkene)-LUMO(nitrone) energy gap.
Regioselectivity is predicted by matching the orbital lobes with the largest coefficients. acs.org For a typical nitrone, the largest HOMO coefficient is on the oxygen atom, while the largest LUMO coefficient is on the carbon atom. In a LUMO-controlled reaction with an electron-rich alkene, the nucleophilic carbon of the alkene (the one with the largest HOMO coefficient) will preferentially bond to the nitrone's carbon atom (with the largest LUMO coefficient), typically leading to the formation of a 5-substituted isoxazolidine (B1194047).
Table 1: Conceptual FMO Energy Levels (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Simple Nitrone (e.g., C-phenyl-N-methyl nitrone) | -8.5 | -0.5 | 8.0 |
| This compound (Hypothetical) | -10.0 | -2.5 | 7.5 |
| Electron-Rich Alkene (e.g., Ethyl vinyl ether) | -8.8 | +1.5 | 10.3 |
This table provides an illustrative comparison of frontier molecular orbital energy levels. The electron-withdrawing trifluoroacetyl group is expected to significantly lower both the HOMO and LUMO energies of the nitrone, making the LUMO more accessible for interactions with the HOMO of an electron-rich alkene.Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
While FMO theory provides a powerful predictive model, Density Functional Theory (DFT) calculations offer a more detailed and quantitative picture of the reaction mechanism. mdpi.com Modern computational studies use functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or larger to model the potential energy surface of a reaction. nih.govresearchgate.net
For the reaction of this compound, DFT calculations can be used to:
Confirm the reaction mechanism: Determine whether a reaction, such as a [3+2] cycloaddition, proceeds through a concerted (one-step) or a stepwise mechanism involving a diradical or zwitterionic intermediate. mdpi.commdpi.com
Analyze the nature of the transition state: Characterize the geometry of the transition state to understand the degree of bond formation and breaking.
Calculate activation barriers: Quantify the energy required to reach the transition state, allowing for the prediction of reaction rates and comparison of competing pathways.
Assess the polar nature: By calculating the Global Electron Density Transfer (GEDT) at the transition state, the polar character of the reaction can be quantified. mdpi.com A significant GEDT value would indicate a highly polar process, consistent with the electronic nature of this compound.
These calculations provide a comprehensive mechanistic understanding that complements and refines the qualitative predictions of FMO theory. nih.gov
Elucidation of Reaction Transition States and Energy Profiles
A key output of DFT mechanistic studies is the detailed characterization of transition states (TS) and the construction of a complete reaction energy profile. A transition state is a first-order saddle point on the potential energy surface, and its identity is computationally confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy profile plots the Gibbs free energy (G) against the reaction coordinate. For a concerted [3+2] cycloaddition of this compound, the profile would show the reactants proceeding through a single transition state to form the isoxazolidine product. The height of this barrier, the Gibbs free energy of activation (ΔG‡), determines the kinetics of the reaction. DFT calculations can compute the activation energies for different regio- and stereochemical pathways, allowing for a quantitative prediction of the major product, which will be the one formed via the lowest energy transition state.
Table 2: Hypothetical Reaction Energy Profile for a [3+2] Cycloaddition
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | This compound + Alkene | 0.0 |
| TS-endo | Transition state for endo approach | +15.2 |
| TS-exo | Transition state for exo approach | +16.5 |
| Product-endo | Endo cycloadduct | -25.8 |
| Product-exo | Exo cycloadduct | -24.9 |
This table presents a hypothetical energy profile calculated using DFT. The lower activation energy for the endo pathway (TS-endo) suggests it is kinetically favored, leading to the endo product as the major isomer. The negative ΔG for both products indicates the reaction is thermodynamically favorable.Spectroscopic Probing of Transient this compound Intermediates
While computational studies provide theoretical insight, experimental detection of reactive intermediates is crucial for confirming mechanistic proposals. This compound is expected to be highly reactive and may exist only as a transient species in many chemical processes. Time-resolved spectroscopic techniques are essential for studying such short-lived molecules.
Transient Absorption (TA) Spectroscopy: This is a powerful pump-probe technique. A short laser pulse (the "pump") would be used to initiate the formation of this compound from a stable precursor (e.g., via photolysis). A second, delayed probe pulse measures the absorption spectrum at a specific time after initiation. By varying the delay time from femtoseconds to milliseconds, the formation and subsequent decay of the nitrone and any other intermediates can be monitored in real-time, identified by their unique absorption bands in the UV-visible spectrum.
Time-Resolved Infrared (TRIR) Spectroscopy: Similar in principle to TA spectroscopy, TRIR uses an infrared probe pulse. This would allow for the direct observation of the vibrational modes of the transient this compound. The strong C=O and C=N stretching frequencies would serve as distinctive spectroscopic fingerprints to identify the intermediate and track its concentration over time.
These advanced spectroscopic methods provide the experimental evidence needed to validate the existence of proposed transient intermediates and to measure their reaction kinetics directly, offering a vital link between theoretical calculations and real-world chemical reactivity.
Future Directions and Emerging Research Avenues in Trifluoroacetyl Nitrone Chemistry
Development of Novel and Efficient Synthetic Protocols
The advancement of trifluoroacetyl nitrone chemistry is intrinsically linked to the development of new and improved methods for their synthesis. While established protocols exist, current research is focused on creating more efficient, environmentally friendly, and versatile synthetic routes. smu.edu.sgnih.gov A significant area of interest is the development of catalytic methods, which can reduce waste and improve atom economy. For instance, the use of transition metal catalysts is being explored to facilitate the formation of nitrones from readily available starting materials under milder conditions. researchgate.net
Another promising avenue is the exploration of flow chemistry for the synthesis of trifluoroacetyl nitrones. Flow reactors can offer precise control over reaction parameters such as temperature and reaction time, leading to higher yields and purity. This technology also allows for the safe handling of potentially unstable intermediates. Furthermore, researchers are investigating one-pot synthesis strategies where the nitrone is generated in situ and immediately used in a subsequent reaction, avoiding the need for isolation and purification. researchgate.net
Recent developments have also focused on broadening the range of accessible nitrone structures. This includes the synthesis of nitrones with diverse substitution patterns, which can then be used to create a wider array of final products. For example, methods for preparing phosphorylated nitrones have been a subject of recent reviews, highlighting their potential in various applications. mdpi.com
Exploration of Catalytic Asymmetric Reactions
A major frontier in this compound chemistry is the development of catalytic asymmetric reactions. The ability to control the stereochemistry of a reaction is crucial in the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. Researchers are actively designing and screening chiral catalysts, including both metal complexes and organocatalysts, to induce enantioselectivity in reactions involving trifluoroacetyl nitrones.
One of the most studied asymmetric transformations is the [3+2] cycloaddition reaction. Chiral Lewis acids and hydrogen bond donors are being employed to catalyze the enantioselective cycloaddition of trifluoroacetyl nitrones with various dipolarophiles. These reactions provide access to highly functionalized, enantioenriched heterocyclic compounds. For instance, chiral N,N'-dioxide/cobalt(II) complex catalytic systems have been developed for the cascade reaction of nitrones with allenes, yielding chiral dihydropyridoindoles with excellent enantioselectivity. rsc.org Similarly, highly enantioselective [3+2] cycloadditions of nitrones with ynones have been achieved using a cationic chiral Pd(II) Lewis acid catalyst. nih.gov
The development of novel thiourea-containing organocatalysts has also shown promise in the asymmetric 1,3-dipolar cycloaddition of nitrones to nitroolefins, achieving high diastereoselectivities and good to high enantioselectivities. researchgate.net The insights gained from these studies are paving the way for the rational design of more efficient and selective catalysts for a broader range of asymmetric transformations.
Expansion of Substrate Scope and Functional Group Tolerance
To maximize the synthetic utility of trifluoroacetyl nitrones, it is essential to expand the range of substrates that can effectively participate in their reactions. Current research is focused on exploring the reactivity of these nitrones with a wider variety of reaction partners, including less activated and sterically hindered substrates. This involves a deeper understanding of the reaction mechanisms to overcome potential challenges such as low reactivity or competing side reactions.
Furthermore, enhancing the functional group tolerance of these reactions is a key objective. Many complex organic molecules contain sensitive functional groups that may not be compatible with harsh reaction conditions. Therefore, developing reactions that proceed under mild conditions and tolerate a wide array of functional groups is crucial. Recent studies have demonstrated methods for the synthesis of N-trifluoroacetyl amides from nitrones that tolerate a broad range of functional groups. smu.edu.sg This allows for the direct use of trifluoroacetyl nitrones in the later stages of a synthetic sequence, avoiding the need for protecting group manipulations.
Understanding of this compound in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the formation of complex molecules from simple starting materials in a single operation. nih.govnih.gov These reactions are highly efficient in terms of time, resources, and atom economy. Trifluoroacetyl nitrones are ideal candidates for use in such processes due to their high reactivity and ability to participate in multiple bond-forming events.
Researchers are actively exploring the integration of trifluoroacetyl nitrones into novel cascade sequences. For example, a reaction could be designed where the nitrone first participates in a cycloaddition, and the resulting product then undergoes a subsequent intramolecular rearrangement or cyclization. A chiral N,N′-dioxide/cobalt(II) complex has been shown to promote a multistep cascade reaction involving nitrones and allenes through a [3+2] cycloaddition/ researchgate.netresearchgate.net-rearrangement/retro-Mannich process. rsc.org
Multicomponent reactions involving trifluoroacetyl nitrones are also a burgeoning area of research. By combining the nitrone with two or more other reactants in a single pot, it is possible to rapidly generate molecular diversity. These approaches are particularly valuable in the context of drug discovery, where large libraries of compounds need to be synthesized and screened for biological activity. mdpi.com
Design of New Fluorinated Building Blocks for Medicinal Chemistry and Materials Science
The incorporation of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. tcichemicals.comalfa-chemistry.com Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. As such, there is a high demand for novel fluorinated building blocks in medicinal chemistry.
Trifluoroacetyl nitrones serve as versatile precursors for the synthesis of a wide range of trifluoromethyl-containing heterocyclic compounds. researchgate.netrsc.org These heterocycles, such as isoxazolidines and dihydroisoxazoles, are valuable scaffolds for the development of new therapeutic agents. researchgate.netrsc.org Research in this area is focused on designing and synthesizing new fluorinated building blocks derived from trifluoroacetyl nitrones with tailored properties for specific applications.
Beyond medicinal chemistry, fluorinated compounds are also finding increasing use in materials science. alfa-chemistry.com The unique properties of fluorinated materials, such as high thermal stability and low surface energy, make them suitable for a variety of applications, including advanced polymers and liquid crystals. The development of new synthetic methodologies using trifluoroacetyl nitrones will undoubtedly contribute to the creation of novel fluorinated materials with advanced functionalities.
Q & A
Q. What experimental methods are recommended for characterizing the crystal structure of trifluoroacetyl nitrone derivatives?
X-ray crystallography is the gold standard for determining bond angles, dihedral conformations, and intermolecular interactions. Key parameters include dihedral angles between substituents (e.g., phenyl rings and nitrone groups), which influence reactivity. For example, nitrone fragments in related compounds exhibit dihedral angles of ~69° between phenyl and alkyl groups, as observed in CSD database entries (e.g., KEMSIF30, VOJLUC31) . Refinement protocols should use high-resolution data (R-factor < 0.05) to resolve trifluoroacetyl group geometry.
Q. How does tautomer stability between oxime and nitrone forms impact experimental design?
The oxime-nitrone tautomer equilibrium is thermodynamically unfavorable for oximes (ΔG ≈ +9.2 kcal/mol favoring oximes), but kinetically accessible via bimolecular proton transfer (barrier: ~15–16 kcal/mol) . Stability is solvent-dependent: polar solvents stabilize nitrones by stabilizing dipolar intermediates. To isolate nitrones, use low temperatures (0–5°C) and aprotic solvents (e.g., CH₂Cl₂). Monitor tautomerization via ¹H NMR (nitrone N–H signals at δ 8–9 ppm) or IR (C=N stretching at ~1600 cm⁻¹).
Q. What chromatographic techniques are suitable for purifying trifluoroacetyl nitrones?
Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) as an ion-pairing agent (0.1% v/v) improves resolution of polar nitrones. For thermally unstable derivatives, use low-temperature flash chromatography with silica gel and ethyl acetate/hexane gradients. Ensure inert packing (e.g., nitrogen-purged silica) to prevent decomposition .
Advanced Research Questions
Q. How do computational methods clarify the reaction mechanisms of trifluoroacetyl nitrones in [3,3]-sigmatropic rearrangements?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals that trifluoroacetyl nitrones undergo [3,3]-rearrangements via a six-membered transition state (TS), with energy barriers ~20 kcal/mol. For cyclopentanone-derived nitrones, TS geometries show trifluoroacetyl migration occurs through a 1,4-shift, stabilized by hyperconjugation (NBO analysis) . Kinetic vs. thermodynamic control is identifiable via activation strain analysis: α′-carbamoyl enamides form under kinetic control (ΔΔG‡ ≈ 5 kcal/mol vs. alternatives) .
Q. What role do trifluoroacetyl nitrones play in radical trapping, and how can EPR spectroscopy optimize these studies?
Trifluoroacetyl nitrones act as spin traps for superoxide (O₂⁻) and hydroperoxyl (HO₂•) radicals, forming stable nitroxide adducts detectable via EPR. The trapping rate (kTap) is pH-dependent: at pH 7.4, kTap ≈ 1.2 × 10³ M⁻¹s⁻¹, increasing to 3.5 × 10³ M⁻¹s⁻¹ at pH 9 due to deprotonation of HO₂•. Use a 50 μM nitrone concentration in cell media for optimal signal-to-noise ratios, validated via HPLC retention time matching .
Q. How can electrochemical methods be applied to synthesize or modify trifluoroacetyl nitrones?
Electrochemical reduction at Pt electrodes (E = -1.5 V vs. Ag/AgCl) in benzene-acetonitrile (1:1) with Et₄NBF₄ as electrolyte generates nitrone radical anions, enabling P–C bond formation with white phosphorus (P₄). Monitor reaction progress via in situ ESR, identifying spin adducts with hyperfine coupling constants (aN ≈ 14 G, aH ≈ 2 G) .
Data Contradictions and Resolution
Q. Discrepancies in reported tautomerization barriers: How to reconcile computational and experimental results?
Early studies suggested low oxime→nitrone tautomerization barriers (~10 kcal/mol), but advanced DFT (e.g., M06-2X/cc-pVTZ) reveals higher barriers (~15–25 kcal/mol) . Discrepancies arise from solvent models (implicit vs. explicit) and basis set limitations. Experimental validation via kinetic isotope effects (KIE) using deuterated oximes resolves ambiguities: KIE > 2 indicates proton-transfer mechanisms .
Q. Divergent product outcomes in [3,3]-rearrangements: Steric vs. electronic control?
Acetophenone-derived nitrones favor enediamides (Z-configuration) via α-deprotonation, while cyclic ketones yield α′-carbamoyl enamides due to A¹,³-strain. Computational modeling (NCI analysis) shows steric hindrance from CF₃ groups directs regioselectivity. For example, methyl substituents in propiophenone derivatives invert geometry (E→Z) via increased torsional strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
